Comprehensive Technical Guide: 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4)
Comprehensive Technical Guide: 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4)
Executive Summary
2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile, bifunctional aliphatic amine characterized by the presence of a tertiary amine (within a piperidine ring), a sterically hindered secondary amine, and a primary hydroxyl group. This unique molecular architecture renders it an invaluable building block in two distinct yet highly specialized fields: advanced carbon capture technologies and pharmaceutical synthesis (specifically as an intermediate for targeted kinase inhibitors).
This whitepaper provides an in-depth analysis of its chemical properties, mechanistic utility, and validated synthetic protocols, designed for researchers and engineers requiring rigorous, reproducible data.
Molecular Architecture & Physicochemical Profile
The compound's reactivity is dictated by its three functional centers. The tertiary amine provides a basic site for salt formation, improving aqueous solubility. The secondary amine acts as a potent, yet sterically hindered, nucleophile. The primary alcohol offers a versatile handle for esterification, etherification, or hydrogen bonding in biological targets.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 2-[(1-methylpiperidin-4-yl)amino]ethanol |
| CAS Registry Number | 56709-51-4 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| SMILES | CN1CCC(NCCO)CC1 |
| Monoisotopic Mass | 158.1419 Da [1] |
| Predicted XlogP | -0.3 (Highly hydrophilic) |
| Structural Features | Tertiary amine, secondary amine, primary alcohol |
Mechanistic Pathways & Applications
Advanced CO₂ Capture (Sterically Hindered Amines)
In post-combustion carbon capture (PCC), traditional solvents like Monoethanolamine (MEA) suffer from high energy penalties during the desorption phase. 2-(1-Methyl-piperidin-4-ylamino)-ethanol overcomes this limitation through precise steric engineering [2].
The Causality of Steric Hindrance: When an unhindered primary or secondary amine reacts with CO₂, it forms a highly stable carbamate ion. Reversing this reaction to release pure CO₂ requires immense thermal energy. However, the secondary amine in CAS 56709-51-4 is flanked by the bulky 1-methylpiperidine ring. This steric bulk destabilizes the intermediate carbamate, forcing it to undergo rapid hydrolysis into a bicarbonate species . The bicarbonate pathway requires significantly lower energy to reverse, drastically reducing the parasitic load on industrial power plants[2].
Table 2: Mechanistic Comparison of CO₂ Capture Solvents
| Solvent Type | Primary CO₂ Product | Stability | Desorption Energy Penalty |
| MEA (Unhindered) | Carbamate | High | Very High (~3.5 - 4.0 GJ/ton CO₂) |
| CAS 56709-51-4 | Bicarbonate | Low | Low (Significant energy savings) |
Pharmaceutical Intermediate (Kinase Inhibitors)
In drug discovery, this compound is heavily utilized to synthesize 2,4-dianilinopyrimidine derivatives , which are potent inhibitors of IKK (IκB kinase) and CDK (Cyclin-dependent kinase) [3].
Structural Rationale: The secondary amine undergoes Nucleophilic Aromatic Substitution ( SNAr ) with chlorinated pyrimidine scaffolds. The resulting 1-methylpiperidine moiety enhances the drug's basicity, facilitating favorable interactions with the acidic residues in the ATP-binding pocket of kinases. Simultaneously, the primary alcohol improves the pharmacokinetic profile by increasing aqueous solubility and providing a hydrogen-bond donor/acceptor site.
Bifunctional utility of CAS 56709-51-4 in CO₂ capture and pharmaceutical synthesis.
Synthesis Methodology: Reductive Amination Protocol
The most efficient and scalable method to synthesize 2-(1-Methyl-piperidin-4-ylamino)-ethanol is via the reductive amination of 1-methylpiperidin-4-one with ethanolamine.
Why Sodium Triacetoxyborohydride ( NaBH(OAc)3 )?
NaBH(OAc)3 is explicitly chosen over Sodium Borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the imine intermediate without prematurely reducing the starting ketone to an alcohol. This ensures a near-quantitative yield of the desired amine.
Synthesis workflow via selective reductive amination.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; in-process controls (IPCs) are included to ensure reaction integrity.
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Reagent Preparation:
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Dissolve 1-methylpiperidin-4-one (1.0 equivalent, ~30 mmol) and ethanolamine (1.05 equivalents, ~31.5 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert nitrogen atmosphere.
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Imine Formation (IPC 1):
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Add glacial acetic acid (AcOH, 40 mL) to the solution to catalyze the condensation. Stir at room temperature for 1–2 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) or FT-IR. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) confirms intermediate formation.
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Selective Reduction:
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Cool the reaction mixture to 0°C using an ice bath.
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Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3 , 3.0 equivalents, 90 mmol) to control the exothermic release.
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Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
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Quenching & Workup (IPC 2):
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Carefully quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3 ) until the pH reaches ~8.5–9.0. Causality: This neutralizes the acetic acid and ensures both the secondary and tertiary amines are in their free-base form, preventing them from partitioning into the aqueous layer.
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Extract the aqueous layer with DCM (3 x 100 mL).
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Purification:
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Wash the combined organic layers with brine, dry over anhydrous Magnesium Sulfate ( MgSO4 ), and filter.
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Concentrate under reduced pressure. If required, purify the crude oil via silica gel column chromatography (eluent: Chloroform/Methanol/Ammonium Hydroxide) to yield the pure product.
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Analytical Characterization & Validation
To confirm the identity and purity of the synthesized CAS 56709-51-4, the following analytical signatures should be observed:
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Mass Spectrometry (ESI-MS):
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Expected [M+H]+ peak at m/z 159.149 [1].
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¹H NMR (CDCl₃, 400 MHz):
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Look for the distinct singlet of the N−CH3 group at ~2.25 ppm (3H).
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The methylene protons adjacent to the oxygen ( −CH2−OH ) typically appear as a triplet around 3.60 ppm (2H).
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The secondary amine proton ( −NH− ) and hydroxyl proton ( −OH ) often appear as a broad exchangeable singlet, dependent on concentration and temperature.
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Safety & Handling
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Toxicity: As an aliphatic amine, it is corrosive and causes severe skin burns and eye damage.
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PPE: Handle in a certified fume hood using nitrile gloves, chemical splash goggles, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Amines are prone to oxidation and can absorb atmospheric CO2 over time, forming unwanted carbamate/carbonate salts.
References
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PubChemLite. "56709-51-4 (C8H18N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]
- Yang, Q., et al. "Gas capture process." U.S. Patent No. 9,409,122 B2, Commonwealth Scientific And Industrial Research Organisation, August 9, 2016.
- Wagnon, J., et al. "Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as IKK inhibitors." WIPO Patent No. WO2007006926A2, Sanofi-Aventis, January 18, 2007.
